![molecular formula C15H24N2O5S B2410831 N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-61-4](/img/structure/B2410831.png)
N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide, also known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 is known to selectively inhibit the activity of the RAC1 protein, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.
Scientific Research Applications
Molecular Characterization and Analysis Techniques
Research into the properties of compounds similar to N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, has focused on their molecular refraction and polarizability. Studies have investigated these compounds' density and refractive index, aiming to understand their molecular interactions and the effects of various solvents. Such studies are crucial for developing new drugs and materials with specific optical properties (Sawale, Kalyankar, George, & Deosarkar, 2016).
Chromatographic Behavior and Analysis
The chromatographic behaviors of benzamides, including those structurally related to this compound, have been explored to develop more efficient analytical methods for these compounds. Research has shown that substituent patterns significantly influence their retention times, which is critical for the accurate and precise analysis of complex mixtures in pharmaceutical research (Lehtonen, 1983).
Metabolic Transformation Studies
Understanding the metabolic transformation of compounds like this compound is essential for drug development and toxicology. Studies have examined the metabolic pathways of structurally similar compounds, identifying various metabolites and their formation mechanisms. These investigations provide insights into the compound's stability, potential toxicity, and how it might be modified for safer and more effective therapeutic use (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Drug Design and Pharmacological Applications
Research has also focused on modifying the structure of compounds like this compound to enhance their pharmacological properties. Structural modifications can lead to changes in affinity and selectivity for certain biological targets, making these compounds more effective as drugs. Studies in this area aim to optimize the balance between therapeutic effects and pharmacokinetic properties, contributing to the development of new medications (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
properties
IUPAC Name |
N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-3-22-11-4-9-17-23(19,20)12-10-16-15(18)13-5-7-14(21-2)8-6-13/h5-8,17H,3-4,9-12H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUZPRDYPRZFNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.